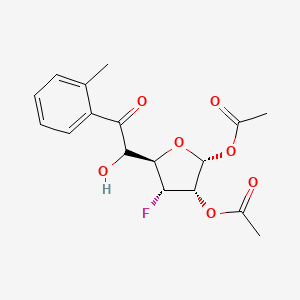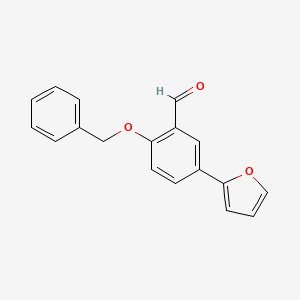![molecular formula C16H21BrN4O2 B12841508 tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate](/img/structure/B12841508.png)
tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolopyridine core, followed by bromination and subsequent coupling with piperidine derivatives. Common reagents used in these reactions include bromine, tert-butyl chloroformate, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the design and development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used to study the biological pathways and mechanisms involved in various diseases.
Chemical Biology: It serves as a tool compound to investigate the function of specific proteins and pathways.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
- tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-(3-bromo-1H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate lies in its specific substitution pattern and the presence of the piperidine moiety, which can confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C16H21BrN4O2 |
|---|---|
Peso molecular |
381.27 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-bromo-2H-pyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21BrN4O2/c1-16(2,3)23-15(22)21-6-4-10(5-7-21)11-8-12-13(17)19-20-14(12)18-9-11/h8-10H,4-7H2,1-3H3,(H,18,19,20) |
Clave InChI |
KSLGSECPRUFEAH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(NN=C3N=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


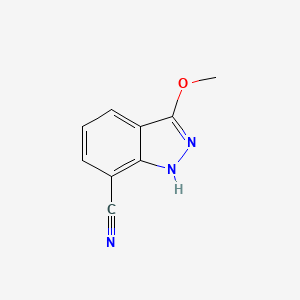
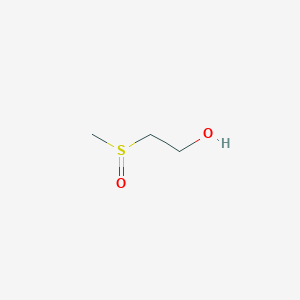

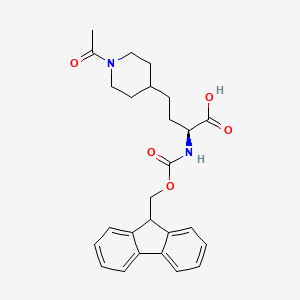
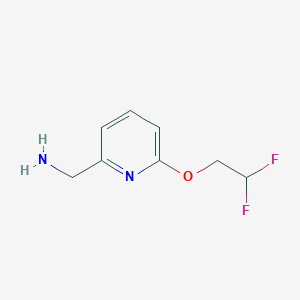

![4-Methylpentacyclo[4.2.0.02,5.03,8.04,7]octan-1-amine](/img/structure/B12841484.png)
![2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one](/img/structure/B12841489.png)
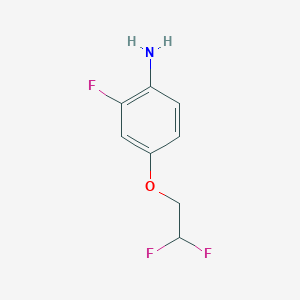
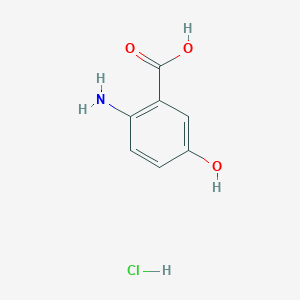

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12841514.png)
